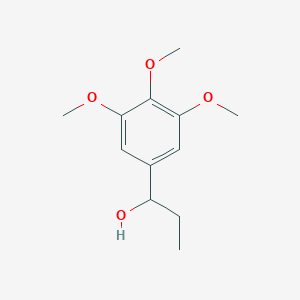

1-(3,4,5-Trimethoxyphenyl)propan-1-ol

Descripción

Propiedades

IUPAC Name |

1-(3,4,5-trimethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-5-9(13)8-6-10(14-2)12(16-4)11(7-8)15-3/h6-7,9,13H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYMDKWKEGXJLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategies

The synthesis of 1-(3,4,5-trimethoxyphenyl)propan-1-ol primarily revolves around the construction of the propanol side chain attached to the trimethoxy-substituted aromatic ring. The key approaches include:

- Reduction of corresponding ketones or aldehydes

- Grignard or organometallic addition to aromatic aldehydes

- Hydroboration-oxidation of allyl derivatives

These methods are often selected based on availability of starting materials, desired stereochemistry, and scalability.

Preparation via Grignard Reaction

One of the most common routes involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate organometallic reagent, such as an ethyl or propyl Grignard reagent, to form the corresponding secondary or primary alcohol.

$$

\text{3,4,5-Trimethoxybenzaldehyde} + \text{CH}3CH2CH_2MgBr \rightarrow \text{this compound}

$$

- Conditions: Typically performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere (nitrogen or argon) at low temperature (0 to 25°C).

- Workup: Acidic aqueous quench (e.g., NH4Cl solution) to protonate the alkoxide intermediate.

- Yield: Generally high (70–90%) depending on purity of reagents and reaction control.

Reduction of 3,4,5-Trimethoxyphenylpropanone

Another approach involves the reduction of 1-(3,4,5-trimethoxyphenyl)propan-1-one (the corresponding ketone) to the alcohol using hydride reagents.

| Reducing Agent | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Sodium borohydride (NaBH4) | Methanol or ethanol | 0–25°C | 85–95 | Mild, selective for ketones |

| Lithium aluminum hydride (LiAlH4) | Ether or THF | 0°C to reflux | 90–98 | More reactive, requires careful handling |

- Mechanism: Hydride transfer to the carbonyl carbon, forming the corresponding alcohol.

- Advantages: High selectivity and yield; suitable for scale-up.

- Disadvantages: LiAlH4 is moisture sensitive and requires strict anhydrous conditions.

Hydroboration-Oxidation of Allyl Derivatives

Hydroboration-oxidation of 3,4,5-trimethoxyphenylpropene provides a regioselective way to prepare the alcohol.

- Hydroboration of 3,4,5-trimethoxyphenylpropene with borane (BH3·THF complex).

- Oxidation with hydrogen peroxide (H2O2) in basic medium (NaOH).

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Hydroboration | BH3·THF, 0°C to room temperature | Syn-addition of boron to alkene | High |

| Oxidation | H2O2, NaOH, 0–25°C | Conversion to primary alcohol | 75–90 |

- Advantages: Anti-Markovnikov addition, mild conditions.

- Notes: Requires preparation or availability of the allyl derivative.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Grignard Addition | 3,4,5-Trimethoxybenzaldehyde | Propylmagnesium bromide, ether, inert atmosphere | 70–90 | Straightforward, high yield | Requires dry conditions |

| Reduction of Ketone | 1-(3,4,5-Trimethoxyphenyl)propan-1-one | NaBH4 (MeOH), or LiAlH4 (THF) | 85–98 | High selectivity and yield | LiAlH4 handling complexity |

| Hydroboration-Oxidation | 3,4,5-Trimethoxyphenylpropene | BH3·THF, H2O2/NaOH | 75–90 | Regioselective, mild conditions | Requires alkene precursor |

Research Findings and Optimization Notes

- Stereochemical Control: The Grignard method can generate racemic mixtures; chiral auxiliaries or catalysts may be employed for enantioselective synthesis, though this is less common for this substrate.

- Purification: Column chromatography using silica gel with gradients of hexane/ethyl acetate is effective for isolating pure this compound.

- Scale-Up: Reduction methods using sodium borohydride are preferred for industrial-scale synthesis due to safer handling and cost-effectiveness.

- Reaction Monitoring: TLC and NMR spectroscopy are routinely used to monitor reaction progress and confirm product formation.

- Side Reactions: Over-reduction or incomplete reaction can be minimized by controlling reagent stoichiometry and reaction time.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3,4,5-Trimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 1-(3,4,5-trimethoxyphenyl)propan-1-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form 1-(3,4,5-trimethoxyphenyl)propan-1-amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution.

Major Products:

Oxidation: 1-(3,4,5-trimethoxyphenyl)propan-1-one

Reduction: 1-(3,4,5-trimethoxyphenyl)propan-1-amine

Substitution: Products vary based on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : The compound serves as a key intermediate in organic synthesis, facilitating the creation of more complex molecules.

- Reagent in Organic Reactions : It is utilized in various organic reactions due to its reactive hydroxyl group.

2. Biology

- Antimicrobial Activity : Studies have demonstrated that 1-(3,4,5-trimethoxyphenyl)propan-1-ol exhibits antimicrobial properties against a range of pathogens.

- Antioxidant Properties : The compound acts as an antioxidant by scavenging free radicals, thus protecting cells from oxidative stress.

3. Medicine

- Anticancer Potential : Research indicates that derivatives of this compound may possess significant anticancer activity. For instance, compounds derived from it have shown effectiveness against various cancer cell lines, including HER2-positive breast and gastric cancers .

| Compound | Target Cancer Type | IC50 Value (µM) |

|---|---|---|

| Compound A | Breast Cancer | 0.21 |

| Compound B | Gastric Cancer | 0.40 |

| Compound C | Colon Cancer | 2.4 |

4. Industry

- Material Development : The compound is explored in the development of new materials such as polymers and coatings due to its unique chemical properties.

Case Study 1: Anticancer Activity

In a study focused on the anticancer properties of this compound derivatives, researchers synthesized several compounds and tested their efficacy against various cancer cell lines. Notably, one derivative exhibited an IC50 value of 0.21 µM against HER2-positive gastric cancer cells, indicating strong potential for therapeutic applications .

Case Study 2: Antimicrobial Effects

Another study investigated the antimicrobial effects of the compound against common bacterial strains. Results showed significant inhibition of bacterial growth at concentrations as low as 10 µM, suggesting its utility in developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, compounds with similar structures have been shown to inhibit enzymes like Taq polymerase and telomerase, trigger caspase activation, and down-regulate proteins such as ERK2 (Extracellular Signal Regulated Kinase 2). These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis .

Comparación Con Compuestos Similares

Key Observations :

Key Observations :

- Grignard reagent-based synthesis () offers moderate yields but requires stringent anhydrous conditions .

- Fluorinated derivatives may involve specialized reagents, increasing synthesis complexity .

Physicochemical Properties

Comparative spectral and solubility

Key Observations :

Key Observations :

- Pyrazoline derivatives with trimethoxyphenyl groups demonstrate multi-target activity, suggesting synergistic effects .

Actividad Biológica

1-(3,4,5-Trimethoxyphenyl)propan-1-ol is a phenolic compound that has garnered attention for its potential biological activities. Its structure, characterized by three methoxy groups on the phenyl ring, suggests a variety of interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

This compound can be synthesized through various organic reactions, often involving the alkylation of a trimethoxyphenol derivative. The compound serves as an intermediate in the synthesis of more complex organic molecules and exhibits significant potential in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, compounds with similar structures have been shown to inhibit various enzymes and modulate signaling pathways:

- Enzyme Inhibition : It has been reported that structurally related compounds can inhibit Taq polymerase and telomerase, which are critical in DNA replication and cellular aging processes.

- Cellular Signaling : The compound may influence cellular signaling pathways by altering the phosphorylation state of proteins such as AMPK (AMP-activated protein kinase), thereby affecting glucose uptake in muscle cells.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. A study evaluating various substituted chalcones derived from trimethoxyphenyl compounds showed significant antibacterial activity against several pathogens using the Kirby-Bauer method .

Anticancer Properties

Several studies have explored the anticancer potential of this compound through its effects on cell proliferation and apoptosis:

- Cell Proliferation Inhibition : The compound has been shown to induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspases .

- Selectivity : Some derivatives have demonstrated selectivity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Study on Glucose Uptake

A notable study investigated the effect of this compound on glucose uptake in L6 myotubes. The results indicated that treatment with this compound enhanced GLUT4 translocation to the cell membrane through AMPK activation. This suggests potential applications in managing metabolic disorders like diabetes.

Antiproliferative Activity

In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines. For instance, one study reported IC50 values for related compounds against lung carcinoma and breast adenocarcinoma cells, demonstrating their potential as anticancer agents .

Comparative Analysis

The following table summarizes key biological activities associated with this compound and its derivatives:

| Activity | Mechanism | IC50 Values |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | Variable by strain |

| Anticancer | Induction of apoptosis; inhibition of proliferation | 22 μM (various cell lines) |

| Glucose Uptake | AMPK activation leading to GLUT4 translocation | Significant enhancement |

Q & A

Q. What are the common synthetic routes for 1-(3,4,5-Trimethoxyphenyl)propan-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Grignard reactions or condensation approaches. For example, describes a Grignard reaction using 3,5-bis(trifluoromethyl)benzaldehyde and EtMgBr in THF, yielding 43% after purification via column chromatography . Another route involves Claisen-Schmidt condensation (), where ketones and aldehydes react in ethanol with catalytic thionyl chloride. To optimize yield, parameters like solvent choice (THF vs. ethanol), temperature control, and stoichiometric ratios of reagents should be systematically tested. Monitoring reaction progress via TLC or NMR can help identify bottlenecks.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : ¹H and ¹³C NMR to confirm the propanol backbone and methoxy substituents. and provide reference spectra for structurally similar compounds, highlighting characteristic shifts (e.g., δ ~3.8 ppm for methoxy groups) .

- HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., C₁₂H₁₈O₄, expected MW 226.12) .

- IR : Peaks near 3400 cm⁻¹ (O-H stretch) and 1600 cm⁻¹ (aromatic C=C) . Cross-referencing with databases like NIST () ensures accuracy.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. details a protocol where crystals are mounted on a diffractometer, and data are processed using SHELX (e.g., SHELXL for refinement) . The software handles phase problems and refines parameters like bond lengths and angles. Researchers should deposit CIF files in repositories (e.g., Cambridge Structural Database) for reproducibility.

Advanced Research Questions

Q. How can computational modeling predict the conformational dynamics of this compound?

Q. What strategies resolve contradictions in spectral data across different studies?

- Methodological Answer : Discrepancies in NMR or IR data (e.g., vs. 7) often arise from solvent effects, impurities, or instrument calibration. To resolve:

Q. How does the electronic environment of the 3,4,5-trimethoxyphenyl group influence reactivity in derivatization reactions?

- Methodological Answer : The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution. For example, shows fluorination at the para position via electrophilic agents . To probe reactivity, conduct Hammett studies by synthesizing analogs with varying substituents and measuring reaction rates (e.g., nitration or halogenation).

Q. What biological screening approaches are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : highlights structurally related propanol derivatives with anti-inflammatory or anticancer properties . Screening methods include:

- In vitro assays : Cytotoxicity (MTT assay), enzyme inhibition (e.g., COX-2).

- Molecular docking : Predict binding affinity to targets like tubulin (using AutoDock Vina).

- ADMET profiling : Use tools like SwissADME to assess pharmacokinetics.

Methodological Notes

- Synthesis Optimization : Prioritize green solvents (e.g., ethanol over DCM) and catalytic methods to enhance sustainability.

- Data Reproducibility : Deposit raw spectral and crystallographic data in open-access repositories (e.g., PubChem, CCDC).

- Collaborative Tools : Leverage platforms like SciFinder for literature cross-referencing and Synthia for retrosynthetic planning.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.